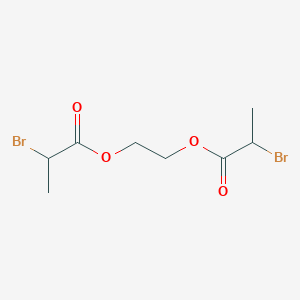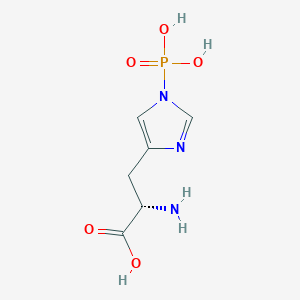
1-Phosphono-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phosphono-L-histidine is a derivative of the amino acid L-histidine, where a phosphate group is attached to the nitrogen atom of the imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phosphono-L-histidine can be synthesized through the phosphorylation of L-histidine. One common method involves the reaction of L-histidine with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete phosphorylation .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phosphono-L-histidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or hypophosphite group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphite compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-phosphono-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can mimic the natural phosphorylation of proteins, thereby influencing various biochemical pathways. This compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Nπ-phospho-L-histidine: Another phosphorylated derivative of L-histidine, differing in the position of the phosphate group.
Phosphoserine: A phosphorylated derivative of serine, commonly involved in protein phosphorylation.
Phosphothreonine: A phosphorylated derivative of threonine, also involved in protein phosphorylation.
Uniqueness: 1-Phosphono-L-histidine is unique due to its specific phosphorylation site on the imidazole ring of histidine. This unique structure allows it to interact differently with biological molecules compared to other phosphorylated amino acids. Its stability and reactivity make it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
5789-14-0 |
|---|---|
Molekularformel |
C6H10N3O5P |
Molekulargewicht |
235.13 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(1-phosphonoimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N3O5P/c7-5(6(10)11)1-4-2-9(3-8-4)15(12,13)14/h2-3,5H,1,7H2,(H,10,11)(H2,12,13,14)/t5-/m0/s1 |
InChI-Schlüssel |
MOYPZVWCTBPWEH-YFKPBYRVSA-N |
Isomerische SMILES |
C1=C(N=CN1P(=O)(O)O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(N=CN1P(=O)(O)O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



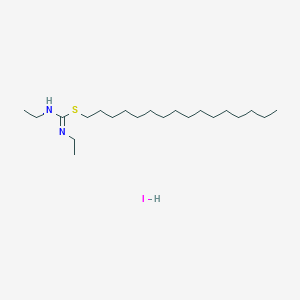
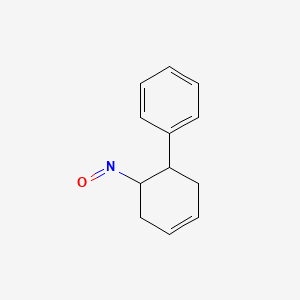

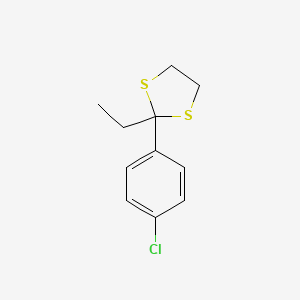
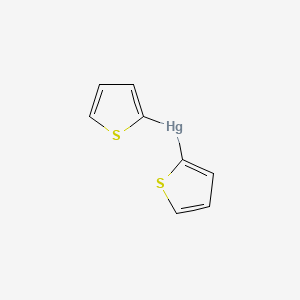
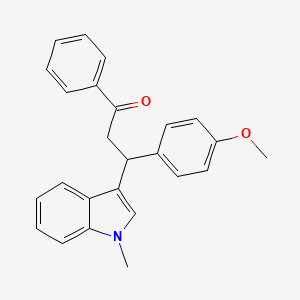


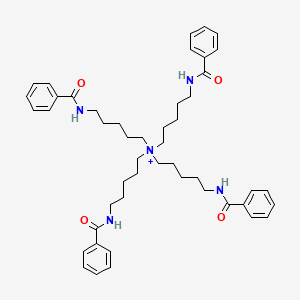
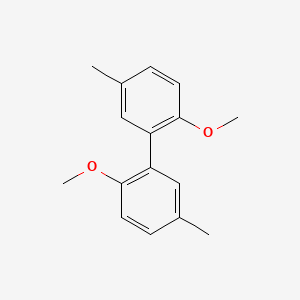
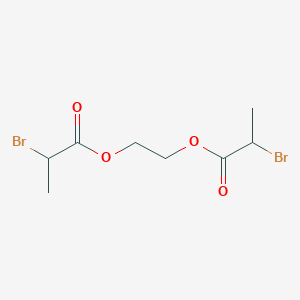
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
